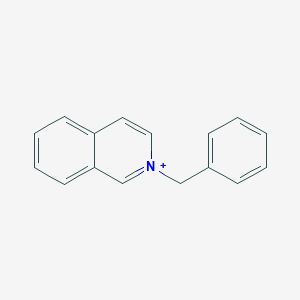

2-Benzylisoquinolinium

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-benzylisoquinolin-2-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13H,12H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWVBQXMMPBKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860521 | |

| Record name | 2-Benzylisoquinolin-2-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Benzylisoquinolinium and Its Analogues

Established Synthetic Pathways to 2-Benzylisoquinolinium

The most fundamental and widely practiced method for synthesizing this compound salts is the direct alkylation of the isoquinoline (B145761) nitrogen.

The quaternization of the nitrogen atom in the isoquinoline ring through N-alkylation is a direct and efficient pathway to this compound salts. rsc.org This reaction involves treating isoquinoline or its substituted derivatives with a benzylating agent, typically a benzyl (B1604629) halide like benzyl bromide or benzyl chloride. The lone pair of electrons on the isoquinoline nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide, resulting in the formation of the quaternary ammonium (B1175870) salt.

The reaction conditions can be adapted, with variations in solvents and temperature. For instance, a common preparation involves the heated reflux of benzyl bromide and isoquinoline in an acetone (B3395972) solution. A solventless approach has also been described, where a mixture of an isoquinoline derivative (like ethyl isoquinoline-3-carboxylate) and benzyl bromide is heated to yield the corresponding salt. sioc-journal.cn This method is part of a broader strategy for preparing a series of N-substituted isoquinolinium salts. researchgate.net

Table 1: Examples of N-Alkylation Conditions for Isoquinoline Derivatives

| Isoquinoline Substrate | Alkylating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Isoquinoline | Benzyl bromide | Acetone | Heated reflux | 1-Benzyl isoquinolinium bromide | sioc-journal.cn |

| Ethyl isoquinoline-3-carboxylate | Benzyl bromide | None (Solventless) | 90°C, 4 hours | 2-Benzyl-3-ethoxycarbonylisoquinolinium bromide | researchgate.net |

| Isoquinoline | 1-Bromoalkanes (C8-C20) | Dry Ethanol (B145695) | Reflux, 50 hours | 2-Alkylisoquinolinium bromides | researchgate.net |

Advanced and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods, including continuous flow, mechanochemical, and microwave-assisted techniques. While specific documentation for this compound is emerging, the application of these methods to related heterocyclic systems demonstrates their high potential.

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including improved safety, better heat transfer, and enhanced scalability. acs.org This technology has been successfully applied to the synthesis of complex isoquinoline derivatives. For example, a photocatalyzed process for constructing tri- or difluoromethylated indole[2,1-a]isoquinoline derivatives was shown to be highly effective in a flow system, yielding the product in 83% yield, whereas the same reaction failed in a batch setup. acs.org Similarly, an electrochemical continuous-flow method has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. rsc.org The success of these advanced flow-based syntheses for complex isoquinoline scaffolds suggests that the straightforward N-alkylation of isoquinoline to produce this compound is an ideal candidate for this efficient and scalable technology. rsc.orgresearchgate.net

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. This solvent-free approach reduces waste and can lead to shorter reaction times and different product outcomes compared to solution-based methods. An efficient and catalyst-free mechanochemical route for the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles has been developed using a simple mortar-and-pestle grinding method. ajchem-a.com This demonstrates that mechanical agitation is sufficient to drive the condensation and cyclization of related heterocyclic systems. These protocols offer a greener alternative for reactions like N-alkylation, suggesting a viable pathway for the solvent-free synthesis of this compound.

Microwave-assisted synthesis has become a cornerstone of modern organic chemistry, known for dramatically reducing reaction times from hours to minutes and often improving yields. slideshare.netacs.org The application of microwave irradiation to N-alkylation reactions is well-established. slideshare.net For instance, a greener method for the mono-N-alkylation of aromatic amines was achieved using microwave irradiation in water, eliminating the need for a catalyst. researchgate.net In the context of related heterocycles, microwave-assisted, one-pot, three-component procedures have been used to efficiently create complex quinoline-based hybrids. scielo.org.mx The combination of ionic liquids and microwave heating has also been shown to dramatically accelerate N-benzylation reactions. thieme-connect.com These findings indicate that the synthesis of this compound via the alkylation of isoquinoline with benzyl bromide is highly amenable to microwave-assisted protocols, which would offer significant advantages in terms of speed and energy efficiency over conventional heating. slideshare.netacs.org

Mechanochemical Synthesis Protocols

Design and Synthesis of this compound Derivatives and Analogues

The this compound scaffold is a key structural motif in a number of biologically active compounds, most notably neuromuscular blocking agents (NMBAs). The design and synthesis of analogues often involve creating dimeric structures, where two benzylisoquinolinium heads are connected by a linker chain.

The properties of these bis-benzylisoquinolinium analogues are highly dependent on their structural features. Key design considerations include the nature of the linker chain, the substituents on the ammonium group, and the stereochemistry of the molecule. For example, atracurium (B1203153) and mivacurium (B34715) are bis-benzylisoquinolinium compounds where the linker and the substitution pattern are carefully designed to control the drug's duration of action. researchgate.net Research has focused on synthesizing novel derivatives with modified linkers and varying numbers of methoxy (B1213986) groups on the isoquinoline rings to optimize their pharmacological profile. researchgate.net One study developed new atracurium and mivacurium derivatives, finding that specific compounds showed promise as ultra-short-acting NMBAs. The synthesis of these complex analogues builds upon the fundamental quaternization reaction, followed by coupling steps to form the dimeric structure.

Table 2: Examples of Designed this compound Analogues

| Compound Name | Structural Class | Key Design Feature | Intended Application | Reference |

|---|---|---|---|---|

| Atracurium | Bis-benzylisoquinolinium | Diester linker | Neuromuscular blocking agent | researchgate.net |

| Mivacurium | Bis-benzylisoquinolinium | Diester linker with double bond | Neuromuscular blocking agent | researchgate.net |

| Doxacurium (B1220649) | Bis-benzylisoquinolinium | Succinate linker | Neuromuscular blocking agent | researchgate.net |

| Compound 29a | Bis-benzylisoquinolinium | Novel linker | Potential ultra-short-acting NMBA | |

| Gantacurium | Asymmetrical isoquinolinium | Chlorofumarate diester linker | Ultra-short-acting NMBA |

Strategies for Varying Substituent Chains and Structural Features

The modification of substituent chains and other structural features on the this compound core is a primary strategy for generating molecular diversity and tuning biological activity. Research has focused on creating derivatives of related compounds like atracurium and mivacurium by altering key components of the molecule. nih.gov

One major approach involves modifying the linker between the isoquinolinium rings in bis-benzylisoquinolinium structures. The properties of this linker are crucial for determining the pharmacological profile. nih.gov Another key area of modification is the nature of the substituents on the ammonium group, which also plays a significant role in the molecule's activity and duration of action. nih.gov

Furthermore, synthetic strategies allow for the flexible implementation of diverse structural variations on the aromatic rings of the benzylisoquinoline units. uni-muenchen.de This enables the replacement or elimination of metabolically sensitive groups, such as methoxy groups, which may be responsible for toxicity in some parent compounds. uni-muenchen.de The goal is to design less complex and more accessible benzylisoquinoline compounds with high biological activity and improved safety profiles. uni-muenchen.de The development of soft drugs, which are designed to undergo predictable metabolic inactivation, represents an advanced strategy. This involves incorporating a metabolically sensitive part, often an ester linkage, into the molecule's structure to ensure a controlled, one-step deactivation into non-toxic byproducts.

Table 1: Strategies for Structural Variation of Benzylisoquinolinium Analogues

| Modification Strategy | Target Area | Desired Outcome | Example Compound Class |

|---|---|---|---|

| Linker Modification | Chain connecting (bis)isoquinolinium units | Altered activity and duration of action | Neuromuscular Blocking Agents nih.gov |

| Ammonium Group Substitution | Quaternary nitrogen | Modified potency and duration | Mivacurium derivatives nih.gov |

| Aromatic Ring Substitution | Benzyl or Isoquinoline rings | Improved metabolic stability; reduced toxicity | Tetrandrine analogues uni-muenchen.de |

Synthesis of Bis-benzylisoquinoline-based Analogues

Bis-benzylisoquinolines are a large class of alkaloids composed of two benzylisoquinoline units linked by one or more bridges, typically diaryl ethers. uni-muenchen.de Their synthesis is a complex challenge that has been addressed through various modular and convergent approaches.

A prominent strategy for constructing the core tetrahydroisoquinoline (THIQ) unit is the Bischler-Napieralski cyclization , followed by the reduction of the resulting 3,4-dihydroisoquinoline. uni-muenchen.deacs.org To control the stereochemistry at the C-1 position, this is often paired with an asymmetric reduction method, such as the Noyori asymmetric transfer hydrogenation , to produce enantiomerically enriched THIQ cores. acs.org

The crucial step in forming the bis-benzylisoquinoline structure is the coupling of two monomeric benzylisoquinoline units. The Ullmann coupling reaction is a key method used to form the characteristic diaryl ether bridges that link the two halves of the molecule. acs.orguni-muenchen.de This modular approach allows for the synthesis of a wide library of analogues by combining different benzylisoquinoline building blocks. acs.org

The connection between the monomers can occur in different orientations, leading to distinct structural subtypes described as "head-to-head," "head-to-tail," and "tail-to-tail" linkages. uni-muenchen.de This structural diversity is a defining feature of the bis-benzylisoquinoline alkaloid family. Recent synthetic efforts have led to the first total synthesis of racemic muraricine, an isoquinoline-benzylisoquinoline alkaloid, utilizing an N-acyl Pictet-Spengler condensation for the THIQ formation and a copper-catalyzed Ullmann coupling for the diaryl ether bridge construction. uni-muenchen.de

Table 2: Key Synthetic Reactions for Bis-benzylisoquinoline Analogues

| Reaction | Purpose | Description |

|---|---|---|

| Bischler-Napieralski Reaction | Formation of the dihydroisoquinoline core | Cyclization of a β-phenylethylamide using a dehydrating agent. uni-muenchen.deacs.org |

| Noyori Asymmetric Transfer Hydrogenation | Stereoselective reduction | Asymmetric reduction of the imine bond of the dihydroisoquinoline to form a chiral tetrahydroisoquinoline. acs.org |

| Ullmann Coupling | Formation of diaryl ether bridge | Copper-catalyzed reaction to connect two benzylisoquinoline monomers. acs.orguni-muenchen.de |

Stereoselective Synthesis of Fused, Spiro, and Bridged Heterocycles from Isoquinolinium Salts

Isoquinolinium salts are valuable and versatile building blocks in organic synthesis, enabling the rapid construction of complex, condensed heterocyclic systems through various cyclization processes. rsc.orgrsc.org Recent advances have focused on stereoselective strategies to produce fused, spiro, and bridged heterocycles, which are important scaffolds in medicinal chemistry. rsc.orgresearchgate.net

A primary method involves the 1,3-dipolar cycloaddition reaction of isoquinolinium ylides. rsc.org These ylides, which can be generated in situ, react with various dipolarophiles like alkenes and alkynes to construct annulated isoquinoline frameworks with high stereoselectivity. rsc.org

Multicomponent reactions are another powerful tool. For instance, a 1,3-dipolar cycloaddition of in situ generated tetrahydroisoquinolinium N-ylides with (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones has been developed to create novel dispiropyrrolo[2,1-a]isoquinoline-fused pyrrolidine-2,5-diones. researchgate.net This approach provides access to complex scaffolds bearing two adjacent spiro-carbons with excellent regioselectivity. researchgate.net

These modern synthetic strategies often proceed under mild conditions using readily available starting materials, and many have been successfully scaled up to gram-scale production. rsc.orgresearchgate.net The ability to stereoselectively generate such intricate molecular architectures from simple isoquinolinium salts highlights the synthetic power of this chemistry in creating structurally diverse and biologically relevant molecules. rsc.orgresearchgate.net

Table 3: Synthesis of Complex Heterocycles from Isoquinolinium Salts

| Heterocycle Type | Synthetic Strategy | Key Features |

|---|---|---|

| Fused | 1,3-Dipolar Cycloaddition | Reaction of isoquinolinium ylides with alkynes/alkenes; high stereoselectivity. rsc.org |

| Spiro | Multicomponent 1,3-Dipolar Cycloaddition | In situ generation of N-ylides; constructs novel dispiro skeletons. researchgate.net |

| Bridged | Cyclization of Isoquinolinium Salts | Exploits bench-stable or in situ generated salts to build bridged systems. rsc.orgrsc.org |

Reactions Involving this compound Ions

The positively charged nitrogen atom in the this compound ion renders the isoquinoline ring system electrophilic, particularly at the C1 and C3 positions. This inherent reactivity is harnessed in various reactions with nucleophiles and in the generation of reactive intermediates like ylides.

Reactions with Carbon Disulfide in Various Base-Solvent Environments

The reaction of this compound salts, particularly those with electron-withdrawing groups like a p-nitrobenzyl substituent, with carbon disulfide (CS₂) is highly dependent on the base-solvent system employed. acs.orgresearchgate.net For instance, the reaction of 3,4-dihydro-2-(p-nitrobenzyl)isoquinolinium bromide with carbon disulfide in aqueous hydroxide-dioxane or triethylamine-pyridine yields not only the expected thiazolo[2,3-a]isoquinolinium-2-thiolate but also 1,2,3,4-tetrahydro-2-(p-nitrobenzyl)isoquinoline. researchgate.net Deuterium-labeling studies have shown that the pathway to the tetrahydroisoquinoline product differs in each base-solvent environment. researchgate.net

In contrast, a comparative study using 2-(p-nitrobenzyl)isoquinolinium bromide under similar conditions (NaOH/H₂O/dioxane or Et₃N/pyridine) did not yield the analogous aromatic thiazolo[2,3-a]isoquinolinium inner salt. Instead, the reaction products were primarily N-(p-nitrobenzyl)-1,2-dihydroisoquinoline-1-dithiocarboxylate and its corresponding acid. This highlights a significant difference in reactivity between the fully aromatic this compound salts and their 3,4-dihydro counterparts when reacting with carbon disulfide. acs.org

| Reactant | Base/Solvent System | Major Products |

| 3,4-Dihydro-2-(p-nitrobenzyl)isoquinolinium bromide | aq. NaOH/Dioxane | 5,6-Dihydro-3-(p-nitrophenyl)thiazolo[2,3-a]isoquinolinium-2-thiolate, 1,2,3,4-Tetrahydro-2-(p-nitrobenzyl)isoquinoline |

| 3,4-Dihydro-2-(p-nitrobenzyl)isoquinolinium bromide | Triethylamine (B128534)/Pyridine | 5,6-Dihydro-3-(p-nitrophenyl)thiazolo[2,3-a]isoquinolinium-2-thiolate, 1,2,3,4-Tetrahydro-2-(p-nitrobenzyl)isoquinoline |

| 2-(p-Nitrobenzyl)isoquinolinium bromide | aq. NaOH/Dioxane or Et₃N/Pyridine | N-(p-nitrobenzyl)-1,2-dihydroisoquinoline-1-dithiocarboxylate, N-(p-nitrobenzyl)-1,2-dihydroisoquinoline-1-dithiocarboxylic acid |

Carbanion Addition to Specific Positions (e.g., C1)

The C1 position of the this compound ring is electrophilic and susceptible to attack by carbanions. This reactivity is a cornerstone for building the protoberberine alkaloid skeleton. cdnsciencepub.com For example, N-benzyl-3,4-dihydroisoquinolinium salts react with the carbanion derived from methyl methylthiomethylsulfoxide. cdnsciencepub.com This addition occurs at the C1 position, yielding diastereomeric adducts which can then be cyclized under acidic conditions to form dihydroprotoberberines. cdnsciencepub.com This strategy has been successfully applied to the synthesis of several alkaloids, including (±)-tetrahydropalmatine and (±)-xylopinine. cdnsciencepub.com Notably, fully aromatic N-benzylisoquinolinium salts can be used in place of their dihydro analogs, expanding the scope of this synthetic methodology. cdnsciencepub.com Research has also shown that various carbanions add to the C1 position of this compound ions. researchgate.net

Ylide Chemistry and Cycloaddition Reactions (e.g., N-Benzylisoquinolinium Ylide)

N-benzylisoquinolinium salts serve as precursors for N-benzylisoquinolinium ylides, which are reactive 1,3-dipoles. These ylides are typically generated in situ by deprotonation of the benzylic carbon using a base. rsc.orgacs.org The resulting ylides readily undergo [3+2] cycloaddition reactions with various dipolarophiles to construct pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. rsc.orgacs.orgnih.gov

For example, N-benzylisoquinolinium ylides, generated from the corresponding bromides in the presence of a base, react with ethyl 3-fluoro-3-fluoroalkylacrylates. rsc.org This reaction proceeds via a 1,3-dipolar cycloaddition, followed by either an oxidative aromatization or a 1,3-H-shift to yield fluoroalkyl-substituted pyrrolo[2,1-a]isoquinolines. rsc.org

Furthermore, the reaction of N-benzylisoquinolinium ylides with aromatic aldehydes and cyclic 1,3-dicarbonyl compounds can lead to the formation of isoquinolinium zwitterionic salts with an unusual C-4 substitution pattern. acs.orgnih.gov This demonstrates that the reactivity of these ylides extends beyond simple [3+2] cycloadditions, offering pathways to more complex heterocyclic structures. acs.orgnih.gov

| Ylide Precursor | Dipolarophile/Reagent | Reaction Type | Product Class |

| N-benzylisoquinolinium bromide | Ethyl 3-fluoro-3-fluoroalkylacrylates | [3+2] Cycloaddition | Fluoroalkyl-substituted pyrrolo[2,1-a]isoquinolines |

| N-benzylisoquinolinium bromide | Aromatic aldehydes & cyclic 1,3-dicarbonyls | Multi-component reaction | C-4 substituted isoquinolinium zwitterionic salts |

Photochemical Reactivity and Transformations

The introduction of light, particularly from the visible spectrum, can induce unique transformations in this compound and related salts, often involving radical pathways or pericyclic reactions.

Photochemical N to C Rearrangements in N-Alkyl Isoquinolinium Salts

Photochemical irradiation can induce rearrangements in N-substituted isoquinolinium salts. While specific studies on this compound are not prevalent, related systems provide insight into potential transformations. For instance, the irradiation of 2-(acylamino)isoquinolinium ylides, which are structurally related to isoquinolinium salts, leads to their rearrangement into 1-(acylamino)isoquinolines. thieme-connect.de This process is thought to proceed through a bicyclic intermediate. thieme-connect.de Another relevant transformation is the Stevens rearrangement, which involves the rearrangement of an ammonium ylide. researchgate.net While typically base-catalyzed, photochemical variants exist, suggesting that N-benzylisoquinolinium ylides could potentially undergo light-induced sigmatropic rearrangements.

Visible Light-Mediated C-H Functionalization (e.g., Hydroxyalkylation)

Visible light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds under mild conditions. rsc.org This approach allows for the introduction of various functional groups into organic molecules with high selectivity. rsc.org In the context of isoquinolinium chemistry, visible light can mediate the selective aerobic oxidation of related heterocycles. lookchem.com While direct visible-light-mediated hydroxyalkylation of this compound has not been extensively detailed, the broader field of photoredox catalysis suggests its feasibility. For instance, methods for the visible light-induced N-alkylation of anilines with alcohols like 4-hydroxybutan-2-one have been developed, showcasing the potential for forming C-N bonds using alcohols under photochemical conditions. rsc.org Furthermore, visible light-mediated C-H functionalization of other electron-rich heterocycles with various alkylating agents is well-documented, indicating that similar transformations could be applied to activated isoquinolinium systems. nih.gov

Excited-State Reactivity and Radical Pathways

The this compound moiety, like other N-functionalized onium salts, can exhibit significant reactivity upon photoexcitation. rsc.org When irradiated with visible light, these compounds can act as photosensitizers. rsc.org The process begins with the formation of an excited state of the isoquinolinium cation. This excited species is capable of participating in photoinduced electron transfer (PET) processes. rsc.orgmdpi.com

In the presence of a suitable electron donor, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), the excited this compound cation can be reduced to generate an α-amino radical. rsc.org This radical intermediate is a key species in subsequent radical pathways. For instance, in an aerobic environment, this α-amino radical can couple with molecular oxygen to form a peroxide radical. rsc.org This pathway highlights how photoexcitation can initiate radical-chain reactions, leading to the oxidation of the benzyl group. The general principle of photoredox catalysis is the generation of C-centered radicals under mild conditions, which can then undergo various transformations. rsc.org

The reactivity of photoexcited radicals is fundamentally different from their ground-state counterparts. mdpi.com The absorption of light promotes the radical to a higher energy electronic state (D₁), which can possess a significantly different lifetime and reactivity. mdpi.comrsc.org Studies on related systems, like the benzophenone (B1666685) ketyl radical, have shown that the excited radical state can have a lifetime in the nanosecond range and exhibits strong fluorescence. rsc.org This excited-state reactivity opens up pathways that are not accessible under thermal conditions, allowing for unique functionalizations of the this compound scaffold.

Research has shown that N-methylene iminium salts can undergo selective C1–H carbonylation through a photoredox-catalyzed reaction with oxygen in the air. rsc.org In the absence of a specific metal catalyst, the N-functionalized onium ions themselves can act as photosensitizers, leading to the oxidation of the Csp²–H bond adjacent to the nitrogen atom to form α-lactams. rsc.org This intrinsic photosensitizing ability underscores the potential for this compound to engage in radical pathways upon irradiation.

Metal-Catalyzed Reactivity

Transition-metal catalysis provides a powerful tool for the functionalization of otherwise inert C-H bonds in the this compound structure. Rhodium and Ruthenium catalysts have been particularly effective in this regard. These reactions often proceed via a chelation-assisted mechanism, where a coordinating group on the substrate directs the metal catalyst to a specific C-H bond, typically in the ortho position of a phenyl ring. rsc.orgnih.gov

Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of isoquinolone derivatives through the annulation of benzoylhydrazines and alkynes. rsc.org Similarly, Rh(I) catalysts, such as Wilkinson's catalyst, can facilitate the annulation of aryl imines, although sometimes with sluggish kinetics. nih.gov The general mechanism involves the coordination of the metal to a heteroatom, followed by C-H bond activation to form a metallacyclic intermediate. nih.gov This intermediate can then react with a coupling partner, such as an alkyne or an olefin, leading to the formation of new C-C bonds.

Ruthenium(II)-based catalysts are also highly effective and often more cost-efficient for C-H functionalization. nih.gov For example, [RuCl₂(p-cymene)]₂ has been used for the arylation and alkenylation of 2-phenylpyridine (B120327) and related N-heterocycles. mdpi.com These reactions can be directed by various N-heteroaryl groups, leading to regioselective functionalization. mdpi.com The catalytic cycle for Ru(II) often involves the formation of a five-membered ruthenacycle intermediate, which then undergoes further reaction. mdpi.com

The table below summarizes representative conditions for transition-metal-catalyzed C-H activation leading to isoquinolinium-related structures.

| Catalyst System | Substrates | Product Type | Reference |

| [RhCp* (CH₃CN)₃][SbF₆]₂ / Cu(BF₄)₂·6H₂O | Benzaldehydes, Alkyne-amines | Protoberberine Alkaloids | rsc.org |

| [{Rh(coe)₂Cl}₂] / AgOTf | Allylic C-H, Conjugated Dienes | Tetrahydropyrroles | pku.edu.cn |

| [RuCl₂(p-cymene)]₂ / AgSbF₆ / Cu(OAc)₂·H₂O | 2-phenylimidazo[1,2,a]pyridine, Acrylates | Alkenylated Heterocycles | mdpi.com |

| [Ru(H₂)(CO)(PPh₃)₃] | Furan-3-carboxamide, Aryl Halides | 2-Aryl-3-furanamides | mdpi.com |

Table 1: Examples of Transition-Metal-Catalyzed C-H Activation Reactions.

Copper catalysis offers a cost-effective and versatile method for the difunctionalization of N-heteroarenes, including isoquinolinium salts. Research has demonstrated a highly efficient Cu-catalyzed 1,2-difunctionalization of various N-heteroarenes at ambient temperature. lookchem.com This transformation can involve an oxidative coupling process combined with a reduction step. lookchem.com

A notable application is the copper-catalyzed 1,4-difunctionalization of isoquinolinium salts. molaid.com This reaction allows for the simultaneous introduction of two different functional groups across the heterocyclic ring system. Copper-catalyzed reactions often proceed through radical intermediates. For instance, in the difunctionalization of styrenes, a copper catalyst facilitates the generation of a sulfonyl radical, which then participates in a radical relay pathway. nsf.gov This mechanistic paradigm is likely applicable to the reactions of isoquinolinium salts.

The general strategy for the difunctionalization of alkenes using copper catalysis involves the generation of a radical species that adds to the double bond, followed by trapping of the resulting radical intermediate by another species, often involving the copper catalyst itself in a cross-coupling step. nsf.gov This approach allows for the rapid construction of molecular complexity from simple starting materials.

Studies of Reaction Kinetics and Thermodynamics

The reactivity of this compound compounds can be significantly influenced by the presence or absence of a base, primarily through the Hofmann elimination pathway. This reaction is a chemical degradation process that is dependent on both pH and temperature. veteriankey.comaneskey.com For benzylisoquinolinium compounds like atracurium and cisatracurium (B1209417), which are structurally related to this compound, Hofmann elimination is a major route of metabolism. aneskey.comwfsahq.orgnih.gov

The rate of Hofmann elimination increases with higher pH (more basic conditions) and higher temperatures. veteriankey.comaneskey.com In clinical settings, this means that patient acidemia (lower blood pH) can hinder the breakdown of these drugs, prolonging their effect. veteriankey.com Conversely, alkalosis would be expected to increase the rate of elimination. This pH dependency is a direct consequence of the reaction mechanism, which involves the abstraction of a proton by a base in the rate-determining step. Therefore, in the absence of a sufficiently strong base, the rate of this elimination reaction is negligible. For stability in storage, solutions of these compounds are often kept at an acidic pH. veteriankey.com

The table below illustrates the effect of physiological conditions on the duration of action of benzylisoquinolinium neuromuscular blocking drugs, which is inversely related to the rate of elimination.

| Condition | Effect on pH | Impact on Hofmann Elimination Rate | Consequence for Duration of Action | Reference |

| Acidosis | Decrease | Decrease | Prolonged | veteriankey.comlitfl.com |

| Alkalosis | Increase | Increase | Shortened | litfl.com |

| Hypothermia | - | Decrease | Prolonged | veteriankey.comnih.gov |

Table 2: Influence of Physiological Factors on Benzylisoquinolinium Elimination.

Deuterium-labeling is a powerful technique used to elucidate reaction mechanisms by probing the kinetic isotope effect (KIE). The KIE is the change in reaction rate when an atom in the reactants is replaced by one of its isotopes, in this case, replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). wikipedia.orglibretexts.org Because a C-D bond is stronger than a C-H bond, if the C-H bond is broken in the rate-determining step of a reaction, the deuterated compound will react more slowly. libretexts.orglibretexts.org

This principle has been applied to study the mechanisms of reactions involving isoquinolinium salts. For example, in the enantioselective hydrogenation of isoquinolinium salts, a deuterium-labeling experiment was conducted to distinguish between two possible mechanistic routes. The results indicated that the reaction primarily proceeds via an endocyclic imine intermediate. rsc.org

In another study involving the Ru(II)-catalyzed reaction of azaarenes with paraformaldehyde, deuterium-labeling experiments were crucial in identifying the source of hydrogen atoms and the C1 building block. nih.gov When deuterated paraformaldehyde was used, the deuterium was incorporated into specific positions in the product, confirming that the formaldehyde (B43269) served as both the reductant and a carbon source. nih.gov

The magnitude of the deuterium KIE (kH/kD) can provide detailed information about the transition state of the reaction. plos.orgnih.gov A primary KIE, where the bond to the isotope is broken, is typically in the range of 2-7, while a secondary KIE, where the bond to the isotope is not broken, is much smaller. wikipedia.org By measuring these effects, chemists can map out the flow of atoms and the nature of bond-breaking and bond-forming events throughout a reaction pathway. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Benzylisoquinolinium

Mechanistic Pathways

The mechanistic pathways of reactions involving 2-benzylisoquinolinium are characterized by the formation of highly reactive intermediates, such as ylides and other adducts. The nature of these transient species and the associated transition states have been the subject of detailed mechanistic studies, including isotopic labeling and kinetic analyses. These investigations provide insight into how reaction conditions can dictate the final product distribution.

A significant body of research has focused on two primary reaction types: the reaction with carbon disulfide and 1,3-dipolar cycloadditions.

Intermediates in the Reaction with Carbon Disulfide

The reaction of N-benzylisoquinolinium halides with carbon disulfide in the presence of a base is a complex process where the solvent and base system plays a critical role in directing the reaction pathway. Studies, including those utilizing isotope dilution methods, have been instrumental in elucidating the mechanism and the intermediates involved. acs.org

In the related reaction of 3,4-dihydro-2-(p-nitrobenzyl)isoquinolinium bromide with carbon disulfide, deuterium-labeling studies have revealed the formation of a key intermediate adduct. researchgate.net This intermediate can then proceed through different pathways depending on the base-solvent environment (e.g., aqueous hydroxide-dioxane vs. triethylamine-pyridine), leading to different product ratios. researchgate.net One of the major products is a thiazolo[2,3-a]isoquinolinium-2-thiolate, formed via this transient species. researchgate.net Another product, 1,2,3,4-tetrahydro-2-(p-nitrobenzyl)isoquinoline, is also formed from the same initial adduct but through a separate mechanistic route in each solvent system. researchgate.net

These findings underscore that the initial adduct of the isoquinolinium salt and carbon disulfide is a crucial branching point in the reaction mechanism.

Table 1: Key Species in the Reaction of a this compound Analogue with CS₂

| Species Type | Chemical Identity/Class | Role in Mechanism |

|---|---|---|

| Reactant | 3,4-Dihydro-2-(p-nitrobenzyl)isoquinolinium bromide | Starting material |

| Intermediate | Adduct of isoquinolinium and CS₂ | Central intermediate leading to multiple products researchgate.net |

| Product | 5,6-Dihydro-3-(p-nitrophenyl)thiazolo[2,3-a]isoquinolinium-2-thiolate | Formed from the intermediate adduct researchgate.net |

The this compound Ylide as a Key Intermediate

In the presence of a base, this compound salts can be deprotonated to form a highly reactive isoquinolinium ylide. nih.gov This ylide is a 1,3-dipole and serves as a pivotal intermediate in the synthesis of various heterocyclic systems, most notably through [3+2] cycloaddition reactions. nih.gov These reactions are a powerful method for constructing pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov

The 1,3-dipolar cycloaddition is generally accepted to proceed through a concerted, pericyclic mechanism involving a six-electron Hückel aromatic transition state. wikipedia.org The reaction is highly stereospecific, with the stereochemistry of the reactant dipolarophile being retained in the product, which supports the concerted pathway. wikipedia.org

Analysis of the Cycloaddition Transition State

The transition state of the 1,3-dipolar cycloaddition involving the this compound ylide is a highly ordered structure, a fact supported by the large negative entropy of activation observed in similar cycloadditions. wikipedia.org The geometry and energy of this transition state are influenced by several factors, which in turn control the regioselectivity and diastereoselectivity of the reaction.

Plausible transition state models suggest that regioselectivity is governed by a combination of steric repulsion and stabilizing interactions, such as hydrogen bonding, particularly when certain additives or solvents are used. beilstein-journals.org For instance, in related systems, the presence of water can favor one transition state by forming intermolecular hydrogen bonds with carbonyl groups, leading to a specific regioisomer. beilstein-journals.org Conversely, steric hindrance between bulky substituents on the ylide and the dipolarophile in an alternative transition state will disfavor the formation of the other regioisomer. beilstein-journals.org

Computational studies on related heterocyclic systems have utilized methods like Density Functional Theory (DFT) to map potential energy surfaces and identify the structures of transition states. researchgate.net For 1,3-dipolar cycloadditions in general, Frontier Molecular Orbital (FMO) theory is a key tool used to predict reactivity based on the energy and symmetry of the highest occupied molecular orbital (HOMO) of the 1,3-dipole (the ylide) and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. d-nb.info

| Stereochemistry | The reaction is concerted and stereospecific. wikipedia.org | The configuration of the dipolarophile is retained in the final product. wikipedia.org |

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Structures

Single Crystal X-ray Diffraction (SC-XRD) provides the most unambiguous structural data for crystalline materials, on the condition that a suitable single crystal can be grown. uhu-ciqso.esscielo.br This technique has been successfully applied to salts of the 2-benzylisoquinolinium cation to reveal its intrinsic structural properties and its role in forming larger supramolecular assemblies.

In one such study, a hybrid material, [BzIQl]₂[Zn(NCS)₂Br₂], was analyzed. researchgate.net The SC-XRD data revealed that the compound crystallizes in the monoclinic system with a C2/c space group. researchgate.netresearchgate.net The this compound cation adopts a distinctive Λ-shaped configuration, where the two aromatic rings (benzyl and isoquinoline) form a dihedral angle of 90.12°. researchgate.net This conformation is crucial for its packing in the crystal lattice, which is stabilized by C-H⋯π and π⋯π stacking interactions. researchgate.netresearchgate.net

Another investigation focused on the complex formed between N-benzylisoquinolinium bromide and cucurbit uhu-ciqso.esuril (CB uhu-ciqso.es). chinesechemsoc.orgresearchgate.net X-ray crystallographic analysis of a 2:1 mixture demonstrated that two this compound moieties are encapsulated within the cavity of a single CB uhu-ciqso.es host molecule, confirming a specific binding motif that is fundamental to the construction of larger supramolecular organic frameworks (SOFs). chinesechemsoc.orgresearchgate.net

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [BzIQl]₂[Zn(NCS)₂Br₂] | Monoclinic | C2/c | Λ-shaped cation configuration; Dihedral angle of 90.12° between aromatic rings. | researchgate.net |

| [BzIQl][PIC] | Monoclinic | C2/c | Cations form a columnar structure via C-H⋯π and π⋯π interactions. | researchgate.netresearchgate.net |

| chinesechemsoc.org₂⊂CB uhu-ciqso.es | Not specified in abstract | Not specified in abstract | Two benzylisoquinolinium cations entrapped within the cavity of one CB uhu-ciqso.es molecule. | chinesechemsoc.orgresearchgate.net |

Powder X-ray Diffraction for Crystalline Samples

Powder X-ray Diffraction (PXRD) is an essential complementary technique used to analyze polycrystalline materials. libretexts.org Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a powder containing a vast number of randomly oriented crystallites. libretexts.org Its primary applications in the study of this compound compounds include confirming the phase purity of a bulk sample, identifying new crystalline forms (polymorphs), and verifying that a synthesized powder corresponds to the structure determined by single-crystal analysis. researchgate.netamericanpharmaceuticalreview.com

For instance, in the characterization of the [BzIQl]₂[Zn(NCS)₂Br₂] complex, a PXRD study was conducted to confirm the phase purity of the crystalline sample prepared, ensuring that the bulk material was a single, homogeneous crystalline phase. researchgate.net This is a critical step in materials science to ensure that the properties measured are representative of the desired compound and not a mixture. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution. buketov.edu.kz It is based on the absorption of radiofrequency waves by atomic nuclei in the presence of a strong magnetic field.

1D and 2D Homonuclear and Heteronuclear NMR Spectroscopic Methods

One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, is routinely used to confirm the identity and purity of newly synthesized this compound derivatives. The chemical shifts, signal integrations, and coupling patterns in a ¹H spectrum provide a fingerprint of the molecule's proton environment. ulethbridge.ca

However, for complex structures or for studying intermolecular interactions, 1D spectra can become crowded and difficult to interpret. ulethbridge.ca In these cases, two-dimensional (2D) NMR experiments are invaluable. nih.gov

Homonuclear 2D NMR (e.g., COSY): Correlation Spectroscopy (COSY) identifies protons that are spin-spin coupled, helping to trace the connectivity of protons through the carbon skeleton of the this compound molecule. libretexts.org

Heteronuclear 2D NMR (e.g., HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). libretexts.org These techniques are instrumental in the unambiguous assignment of all proton and carbon signals in the molecule.

Diffusion-Ordered Spectroscopy (DOSY) for Structural Elucidation

Diffusion-Ordered Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.uklibretexts.org This method is particularly useful for studying the formation of supramolecular assemblies, as larger molecules and aggregates diffuse more slowly than smaller, individual components. rsc.org

In studies involving this compound, DOSY has been used to provide clear evidence for the formation of larger host-guest complexes in solution. chinesechemsoc.orgresearchgate.net An experiment was conducted on a mixture containing a tetrahedral monomer functionalized with benzylisoquinolinium units (1g ) and CB uhu-ciqso.es. chinesechemsoc.orgresearchgate.net The resulting DOSY spectrum showed that both components had a significantly smaller diffusion coefficient compared to their free forms, confirming their association into larger supramolecular entities. chinesechemsoc.orgresearchgate.net

| Sample | Diffusion Coefficient (D) | Interpretation | Reference |

|---|---|---|---|

| Mixture of N-benzylisoquinolinium bromide (2) and CB uhu-ciqso.es | 2.5 x 10⁻¹⁰ m²/s | Represents the diffusion of the host-guest complex in solution. | chinesechemsoc.orgresearchgate.net |

| Mixture of tetrahedral monomer 1g and CB uhu-ciqso.es | 1.1 x 10⁻¹⁰ m²/s | Slower diffusion indicates the formation of larger supramolecular entities. | chinesechemsoc.orgresearchgate.net |

NMR Titration Experiments for Binding Studies

NMR titration is a powerful method used to study non-covalent binding interactions between a host and a guest molecule in solution. By incrementally adding a guest (or host) to a solution of its binding partner and recording an NMR spectrum at each step, one can monitor changes in chemical shifts, which indicate that the electronic environment of the observed nuclei is being altered by the binding event. nih.gov

This technique has been pivotal in characterizing the interaction between this compound derivatives and host molecules like CB uhu-ciqso.es. chinesechemsoc.orgresearchgate.net ¹H NMR titration experiments performed in D₂O for N-benzylisoquinolinium bromide (2 ) with CB uhu-ciqso.es showed significant shifts in the proton signals of the guest upon complexation. chinesechemsoc.orgresearchgate.net These shifts not only confirm the binding event but also provide information about the geometry of the complex and can be used to calculate the binding affinity. For example, upon encapsulation, the upfield shifts of proton resonances suggest that the benzylisoquinolinium moiety is located within the shielding cavity of the host. nih.gov Isothermal titration calorimetry (ITC) experiments performed in conjunction with NMR titrations have quantified the high stability of these complexes. chinesechemsoc.org

| Complex | Method | Binding Constant (K) | Reference |

|---|---|---|---|

| [N-benzylisoquinolinium bromide]₂⊂CB uhu-ciqso.es | ITC | 4.8 x 10¹¹ M⁻² | chinesechemsoc.org |

| [Appended isoquinolinium subunits of 1g]₂⊂CB uhu-ciqso.es | ITC | 2.5 x 10¹² M⁻² | chinesechemsoc.org |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a unique fingerprint based on its structural components, including the isoquinolinium core and the benzyl (B1604629) substituent.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. wikipedia.orgnicoletcz.cz The technique is a powerful tool for identifying the functional groups present in a compound. measurlabs.com An FTIR spectrometer collects spectral data across a wide range simultaneously, which offers advantages in speed and resolution over older dispersive instruments. wikipedia.org

For this compound, the FTIR spectrum is characterized by absorption bands arising from the vibrations of its aromatic rings and the quaternary nitrogen. While a specific spectrum for the isolated this compound cation is not detailed in the provided research, analysis of related isoquinolinium structures, such as isoquinolinium halide derivative salts and metal complexes of benzyl isoquinolinium, provides insight into its expected spectral features. researchgate.netresearchgate.nettandfonline.com The key vibrational modes are anticipated to include C-H stretching from the aromatic rings, C=C and C=N stretching within the isoquinolinium core, and various bending and out-of-plane vibrations.

Table 1: Expected FTIR Absorption Bands for this compound This table is based on characteristic frequencies for aromatic and isoquinolinium compounds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | Aromatic C-H Stretch | Benzyl & Isoquinolinium Rings |

| 1628-1622 | C=N Stretch | Isoquinolinium Ring |

| 1519-1514 | C=C Stretch | Isoquinolinium Ring |

| 1600, 1495, 1450 | Aromatic C=C Stretch | Benzyl & Isoquinolinium Rings |

| 900-675 | C-H Out-of-Plane Bending | Aromatic Rings |

Data derived from analysis of related isoquinolinium compounds. researchgate.net

Raman spectroscopy is a light scattering technique used to observe the vibrational modes of molecules, providing information that is often complementary to FTIR spectroscopy. wikipedia.org It relies on the inelastic scattering of monochromatic light, known as Raman scattering. wikipedia.org The resulting spectrum serves as a structural fingerprint, enabling the identification of molecules based on their unique vibrational frequencies. wikipedia.org

The Raman spectrum of this compound would be dominated by bands corresponding to the vibrations of the electron-rich aromatic systems. Studies on related N-phenyl-substituted isoquinolinium derivatives have demonstrated the utility of Raman spectroscopy in identifying specific vibrational modes, such as the distinct C-D stretching peak that appears around 2300 cm⁻¹ upon isotopic labeling. researchgate.net The polarizability of the isoquinolinium ring system generally results in strong Raman signals for the ring stretching modes.

Table 2: Expected Characteristic Raman Peaks for this compound This table is based on characteristic frequencies for aromatic and isoquinolinium compounds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3080-3050 | Aromatic C-H Stretch | Benzyl & Isoquinolinium Rings |

| 1650-1500 | Aromatic Ring Stretching (C=C, C=N) | Benzyl & Isoquinolinium Rings |

| ~1000 | Aromatic Ring Breathing Mode | Benzyl Ring |

| 800-600 | Ring Deformation Modes | Isoquinolinium Ring |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto rough metal surfaces or metallic nanoparticles, typically made of gold or silver. wikipedia.orgclinmedjournals.org The enhancement factor can be as high as 10¹⁰ to 10¹¹, making it possible to detect even single molecules. wikipedia.org This makes SERS particularly valuable for analyzing trace amounts of substances within complex biological or chemical matrices. mdpi.commdpi.com

For the analysis of this compound, SERS offers a method to obtain a distinct vibrational spectrum with high sensitivity and specificity, overcoming the weak signals of conventional Raman spectroscopy. mdpi.com The technique has been noted as relevant for the analysis of benzylisoquinolinium-class compounds. researcher.life The enhancement mechanism relies on the interaction of the analyte with surface plasmons on the metallic substrate. clinmedjournals.org The this compound cation would be expected to adsorb onto the nanoparticle surface, likely through interactions involving the π-electron system of the isoquinolinium ring. This adsorption facilitates a massive amplification of the Raman signal, allowing for detailed structural analysis even at very low concentrations. mdpi.comfrontiersin.org

Raman Spectroscopy

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile, polar, and already charged molecules like this compound. nih.gov ESI-MS generates ions directly from a solution, typically with minimal fragmentation, which allows for the clear determination of the molecular weight of the parent ion. nih.gov

In the analysis of this compound, the primary ion observed in the positive-ion ESI-MS spectrum would be the intact cation itself. The technique has been successfully used to characterize benzylisoquinolinium derivatives and related alkaloids. researchgate.nettandfonline.comnih.gov Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing valuable structural information. researchgate.net The most likely fragmentation pathway for the this compound cation would involve the cleavage of the bond between the benzylic carbon and the isoquinolinium nitrogen atom.

Table 3: Predicted ESI-MS Data for this compound (C₁₆H₁₄N⁺)

| Ion | Formula | Calculated m/z (Monoisotopic) | Description |

| [M]⁺ | [C₁₆H₁₄N]⁺ | 219.1126 | Parent Cation |

| [M - C₇H₇]⁺ | [C₉H₇N]⁺ | 129.0578 | Fragment from loss of benzyl radical |

| [M - C₉H₇N]⁺ | [C₇H₇]⁺ | 91.0548 | Tropylium ion fragment from loss of isoquinoline (B145761) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores, such as conjugated π-systems. upi.edu

The this compound cation contains extensive conjugation within both the isoquinolinium and benzyl ring systems, making it a strong absorber of UV radiation. The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* electronic transitions. libretexts.org Analysis of a closely related compound, N-(3-bromobenzyl)isoquinolinium bromide, in ethanol (B145695) shows distinct absorption maxima, which provides a strong reference for the expected spectral behavior of this compound. dss.go.th The position and intensity of these absorption bands provide a valuable fingerprint for the conjugated system of the molecule. researchgate.net Studies on benzyl isoquinolinium complexes have also utilized UV-Vis spectroscopy to investigate electronic properties and charge-transfer interactions. researchgate.nettandfonline.com

Table 4: Expected UV-Vis Absorption Data for this compound Data based on the spectrum of N-(3-bromobenzyl)isoquinolinium bromide in ethanol. dss.go.th

| Wavelength (λₘₐₓ) | Electronic Transition | Structural Origin |

| ~260-270 nm | π→π | Benzyl Ring System |

| ~320-330 nm | π→π | Isoquinolinium Ring System |

High-Performance Liquid Chromatography (HPLC) for Analytical Distinction and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, quantification, and purity verification of isoquinoline alkaloids, including the this compound class. nih.gov Its high resolution and sensitivity make it indispensable for analyzing complex mixtures, such as those found in plant extracts or synthetic reaction products. muni.cz HPLC methods, particularly in reversed-phase and ion-pair modes, are routinely developed and validated to distinguish between structurally similar alkaloids and to assess the purity of the target compounds. researchgate.netresearchgate.net

Research Findings in HPLC Methodologies

Research has focused on optimizing HPLC conditions to achieve efficient separation and excellent peak shapes for quaternary isoquinoline alkaloids, which can be challenging due to their charge and potential for interaction with stationary phase silanol (B1196071) groups. researchgate.net A common approach is the use of reversed-phase columns, such as the C18 and Phenyl-Hexyl types, which separate compounds based on hydrophobicity. researchgate.netresearchgate.net

To enhance the separation of these polar, charged compounds, mobile phases are often acidic and may contain organic modifiers and ion-pairing agents. For instance, a method for analyzing isoquinoline alkaloids from Chelidonium majus utilized a mobile phase of acetonitrile (B52724), methanol, and an ammonium (B1175870) formate (B1220265) buffer (pH 2.8), which resulted in excellent peak shapes on a C18 column. researchgate.net Another study on protoberberine quaternary alkaloids from Corydalis yanhusuo employed a mobile phase of water (containing 0.2% acetic acid and 0.1% triethylamine) and acetonitrile (24:76, v/v) to achieve baseline separation. oup.com The triethylamine (B128534) acts as a competing base, masking residual silanol groups on the stationary phase and reducing peak tailing.

The coupling of HPLC with advanced detection systems like Diode Array Detection (DAD) and Mass Spectrometry (MS) is critical for unambiguous identification and structural characterization. oup.comnih.gov DAD provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment, while electrospray ionization mass spectrometry (ESI-MS) provides molecular weight and fragmentation data, confirming the identity of the eluted compounds. oup.comnih.gov An ion-pair HPLC-ESI-MS/MS method was successfully developed for the direct characterization of 14 different isoquinoline alkaloids from a crude plant extract. nih.gov

Method validation is a critical aspect of HPLC analysis, ensuring the method is accurate, precise, repeatable, and sensitive. Validation parameters typically include linearity, recovery, precision, and the limits of detection (LOD) and quantitation (LOQ). oup.com For example, a validated method for eight protoberberine quaternary alkaloids demonstrated a good linear relationship (r = 0.9990–0.9995), high recovery rates (97.7% to 105.0%), and low LODs (ranging from 3.9 to 42.5 ng/mL). oup.com Such validated methods are essential for quality control and purity assessment of raw materials and finished products. oup.comnih.gov

The following tables summarize typical conditions and performance data from various HPLC studies on benzylisoquinolinium and related alkaloids.

Table 1: HPLC Methods for Isoquinolinium Alkaloid Analysis Explore the different chromatographic conditions used for the separation and analysis of various isoquinolinium alkaloids.

| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Protopine, Chelidonine, Coptisine, Sanguinarine, Berberine | C18 Reversed-Phase | Acetonitrile-Methanol-30mM Ammonium Formate (pH 2.8) (14.7:18:67.3 v/v) | N/A | UV | researchgate.net |

| Morphine, Codeine, Thebaine | Eclipse-XBD-C18 (25 cm × 4.6 mm × 5 µm) | Methanol-Water-Ammonia 25% (500:500:1.75) | 0.8 mL/min | UV (298 nm) | brieflands.com |

| Eight Protoberberine Quaternary Alkaloids | C18 | Water (0.2% Acetic Acid, 0.1% Triethylamine)-Acetonitrile (24:76 v/v) | N/A | DAD (335 nm), ESI-MS | oup.com |

| Bisbenzylisoquinoline Alkaloids | Phenomenex Luna Phenyl-Hexyl | N/A | N/A | N/A | researchgate.net |

| Atracurium (B1203153) Besylate Degradants | Waters Acquity UPLC® BEH C18 (50 mm × 2.1 mm) | 0.1% Aqueous Phosphoric Acid and Acetonitrile | 0.6 mL/min | UV (280 nm) | researchgate.net |

Table 2: Purity and Method Validation Data for Quaternary Alkaloids from Coptis chinensis This table details the purity levels achieved for five quaternary ammonium alkaloids separated by pH-zone-refining counter-current chromatography, with purity assessed by HPLC. nih.gov

| Compound | Purity (%) |

|---|---|

| Columbamine | 96.6 |

| Jateorhizine | 98.8 |

| Coptisine | 99.5 |

| Palmatine | 98.4 |

Table 3: Validation Parameters for HPLC Analysis of Protoberberine Alkaloids This table shows the limits of detection (LOD) and quantitation (LOQ) from a validated HPLC method, demonstrating the sensitivity of the technique for trace-level analysis. oup.com

| Compound | LOD (ng/mL) | LOQ (ng/mL) |

|---|---|---|

| Dehydrocorydaline | 14.6 | 48.6 |

| Jatrorrhizine | 42.5 | 141.7 |

| Columbamine | 22.4 | 74.6 |

| Coptisine | 17.9 | 59.6 |

| Epiberberine | 25.4 | 84.8 |

| Palmatine | 10.0 | 33.2 |

| Berberine | 18.7 | 62.3 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of the 2-benzylisoquinolinium moiety. These calculations provide a quantum mechanical basis for understanding its behavior at an atomic level.

Computational chemists have employed DFT methods to determine the most stable three-dimensional arrangement of the this compound cation. In a study of an inorganic-organic hybrid material, [BzIQl]2[Zn(NCS)2Br2] (where BzIQl is benzyl (B1604629) isoquinolinium), the geometry of the cation was a key finding. researchgate.net The analysis revealed that the organic cation adopts a Λ-shaped (or V-shaped) configuration. researchgate.net Within this structure, the two aromatic rings—the isoquinolinium and the benzyl moieties—are not coplanar but form a significant dihedral angle of 90.12°. researchgate.net This non-planar arrangement is crucial for understanding its packing in a crystal lattice and its interaction with other molecules.

In a separate investigation, the molecular structure of this compound benzyl-tris(pentafluorophenyl)borate was optimized using the density functional theory B3LYP method with a 6-311G(d,p) basis set. Such optimizations are foundational for calculating other molecular properties accurately.

DFT calculations are highly effective in predicting and interpreting spectroscopic data. For a salt containing the this compound cation, researchers have successfully used DFT to analyze its Fourier transform infrared (FT-IR) spectrum. researchgate.net This computational support was essential for making suitable assignments of the observed vibrational bands to specific molecular motions within the cation. researchgate.net This synergy between experimental spectroscopy and theoretical calculation allows for a more confident and detailed structural characterization than could be achieved by either method alone. Studies on related substituted isoquinolinium compounds have also demonstrated the reliability of DFT in correlating calculated vibrational frequencies with experimental IR and Raman data. researchgate.net

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and optical characteristics. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, indicates the molecule's chemical reactivity and kinetic stability. biomedres.us

For the [BzIQl]2[Zn(NCS)2Br2] salt, the HOMO-LUMO band gap energy was determined to be a low value of 0.46 eV. researchgate.net This small gap suggests that charge transfer interactions occur readily within the crystal, primarily between the anionic complex and the this compound ([BzIQl]⁺) cation, making the material suitable for optical applications. researchgate.net A narrow frontier orbital gap is generally indicative of high chemical reactivity, as it is energetically more favorable to add electrons to a low-lying LUMO or remove them from a high-lying HOMO. biomedres.usnih.gov

In a different study on this compound benzyl-tris(pentafluorophenyl)borate, HOMO and LUMO energy levels were also calculated following structural optimization. These calculations are vital for assessing the compound's potential as a photo-lewis acid generator.

| Compound/Salt | Method | HOMO-LUMO Gap (eV) | Implication |

| [BzIQl]2[Zn(NCS)2Br2] | DFT | 0.46 | Eventual charge transfer interaction, suitable for optical applications. researchgate.net |

| This compound benzyl-tris(pentafluorophenyl)borate | DFT (B3LYP/6-311G(d,p)) | Data calculated | Used to evaluate properties as a photo Lewis acid generator. |

Table 1: Comparison of HOMO-LUMO Energy Gaps for this compound Compounds

Prediction of Spectroscopic Parameters

Mechanistic Pathway Elucidation through Computational Modeling

While DFT provides a static picture of molecular properties, computational modeling can also illuminate the dynamic processes of chemical reactions.

The degradation of certain complex benzylisoquinolinium compounds, such as atracurium (B1203153), occurs via a chemical process known as Hofmann elimination. smolecule.com This non-enzymatic reaction is a key feature of atracurium's clinical profile. smolecule.com However, specific computational studies detailing the free energy profile for the reaction pathways of the parent this compound cation are not prominently featured in the reviewed literature. Such calculations would be valuable for quantifying the energy barriers and transition states involved in its potential reactions.

Free radicals can be transient intermediates in many chemical reactions. researchgate.net Spin density analysis is a computational technique used to determine the distribution of unpaired electron spin within a radical species, which is crucial for understanding its structure and reactivity. While this method has been applied to various radical cations, research literature providing specific spin density analysis for radical intermediates derived from this compound was not identified in the surveyed sources.

Free Energy Profile Calculations for Reaction Pathways

Molecular Modeling and Simulation

Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. For the this compound scaffold, molecular modeling and simulation techniques are instrumental in elucidating mechanisms of action and guiding the design of new derivatives with desired properties. These in-silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, offer insights that complement experimental research.

Molecular Docking Simulations for Interaction Mechanisms

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the interaction mechanisms between a ligand, such as a this compound derivative, and its biological target, typically a protein receptor.

Research on benzylisoquinolinium-based neuromuscular blocking agents (NMBAs) has utilized molecular docking to analyze their binding to nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors, located at the skeletal muscle endplate, are pentameric structures composed of α₂, β, γ (or ε), and δ subunits arranged around an ion channel. oup.comaneskey.com The binding sites for acetylcholine (ACh) are located on the two α subunits, near the interfaces with the adjacent γ and δ subunits. oup.comaneskey.com Nondepolarizing muscle relaxants, including many benzylisoquinolinium compounds, act by competing with ACh for these binding sites. aneskey.com

Docking studies on novel bis-benzylisoquinolinium derivatives have been performed to analyze their structure-activity and configuration-activity relationships at the nAChR. nih.gov Such simulations help identify crucial interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking, between the ligand and key amino acid residues within the receptor's binding pocket. researchgate.net For instance, potent bisquaternary agents are thought to bind to the anionic subsites of both receptive sites on the nAChR. oup.com

Beyond their role as NMBAs, benzylisoquinoline alkaloids have been investigated for other therapeutic applications. A molecular docking study screened a database of benzylisoquinoline alkaloids against the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov The simulations identified molecules with high binding affinity to the catalytic dyad of the protease, composed of residues HIS41 and CYS145. nih.gov This suggests a potential antiviral role for certain this compound derivatives, operating through a completely different mechanism and target than their neuromuscular blocking counterparts.

| Target Protein | Ligand Type | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Nicotinic Acetylcholine Receptor (nAChR) | Bis-benzylisoquinolinium Derivatives | Anionic subsite residues | Competitive Antagonism |

| SARS-CoV-2 Main Protease (Mpro) | Benzylisoquinoline Alkaloids | HIS41, CYS145, HIS163, GLN189 | Hydrogen Bonding, Covalent Interaction |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. atlantis-press.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a compound are correlated with changes in its biological activity. unifap.br This approach enhances traditional structure-activity relationship (SAR) studies by incorporating quantitative, computer-based analyses, often before chemical synthesis, to screen and prioritize potential drug candidates. oup.com

A QSAR model is typically represented by a mathematical equation that relates one or more calculated molecular properties, known as descriptors, to the observed biological activity. atlantis-press.com These descriptors can be categorized into several types:

Lipophilic Properties: Such as the logarithm of the partition coefficient (logP), which describes a molecule's hydrophobicity and influences its ability to cross cell membranes.

Electronic Properties: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's reactivity and ability to participate in charge-transfer interactions. atlantis-press.com

Steric Properties: Such as molecular weight (MW) and molar refractivity (CMR), which describe the size and shape of the molecule. atlantis-press.com

For benzylisoquinolinium compounds, QSAR studies can provide valuable insights into the structural features that govern their potency and duration of action as neuromuscular blocking agents. For example, the number and position of methoxy (B1213986) groups on the benzylisoquinolinium heads are known to increase potency. oup.com A QSAR model could quantify this relationship and predict the potency of novel, unsynthesized derivatives. The process involves generating a statistically significant model using regression analysis, which is then validated to ensure its predictive power. atlantis-press.comnih.gov

While the application of QSAR to the development of benzylisoquinolinium NMBAs has been noted as a valuable tool, specific, publicly detailed QSAR models and equations for the this compound class are not extensively documented in the reviewed literature. oup.com However, the general methodology provides a robust framework for future research aimed at rationally designing new derivatives with optimized pharmacological profiles.

| Descriptor Category | Example Descriptors | Information Provided |

|---|---|---|

| Lipophilic | logP, tPSA (topological polar surface area) | Hydrophobicity, Membrane Permeability |

| Electronic | EHOMO, ELUMO, Dipole Moment | Molecular Reactivity, Interaction Potential |

| Steric | Molecular Weight (MW), Molar Refractivity (CMR) | Molecular Size and Shape |

Applications of 2 Benzylisoquinolinium in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

2-Benzylisoquinolinium salts are fundamental building blocks in organic synthesis, primarily due to the reactivity imparted by the quaternary nitrogen atom. This feature renders the isoquinoline (B145761) ring susceptible to nucleophilic attack and facilitates various C-H functionalization and cycloaddition reactions. Chemists leverage these properties to construct intricate molecular architectures that are otherwise challenging to access.

The transformation of this compound salts into other functionalized heterocyclic systems is a common strategy. For instance, they are key starting materials in the synthesis of protoberberine alkaloids, a class of biologically active compounds. researchgate.netcdnsciencepub.com In these syntheses, the this compound moiety is subjected to cyclization reactions to form the characteristic tetracyclic core of the protoberberine skeleton. cdnsciencepub.com Furthermore, multicomponent reactions involving in situ generated N-benzylisoquinolinium ylides with aldehydes and dicarbonyl compounds lead to the formation of C-4 substituted isoquinolinium zwitterionic salts, which are themselves valuable synthetic intermediates. rsc.org The ability to participate in such a wide range of reactions underscores the role of this compound as a versatile and adaptable building block for generating molecular diversity.

Regioselective Functionalization of Heterocyclic Systems

The inherent polarity and reactivity of the isoquinolinium ring allow for precise, regioselective functionalization. While the ring is generally electron-deficient, leading to characteristic reactivity at the ortho and para positions relative to the nitrogen atom, recent advancements have enabled unprecedented control over site-selectivity, including the challenging meta position.

Directing functional groups to the meta-position (C5 or C7) of the isoquinoline nucleus is a significant synthetic challenge due to the ring's intrinsic electronic properties, which favor functionalization at the C1 (ortho) and C4 (para) positions. chemrxiv.org A novel "docking and migration" strategy has been developed to overcome this hurdle. In this approach, an alkyl group is first "docked" onto the isoquinoline nitrogen. This is followed by a photochemical clockss.orgnih.gov migration of the alkyl group to the C5 (meta) position, which then rearomatizes to yield the meta-alkylated isoquinoline. chemrxiv.org This method is notable for its success with sterically demanding primary, secondary, and tertiary alkyl halides and for proceeding without generating carbon waste, as the mediating phosphite (B83602) can be fully recovered. chemrxiv.org

The same "docking" strategy that enables meta-alkylation can be extended to achieve regiodivergent multi-C-H alkylations. chemrxiv.org Once the first alkyl group has been installed at the meta-position, the nitrogen atom of the product is available to be "re-docked" with a second functional group. chemrxiv.org This newly introduced group can then be directed to migrate to an ortho-position (e.g., C1). By carefully choosing the phosphite-mediated methods and the order of docking different groups, chemists can achieve sequential, regioselective C-H functionalization at both meta and ortho sites, providing a powerful tool for creating highly substituted isoquinoline derivatives. chemrxiv.org

Meta-C-H Alkylation of Isoquinolines

Synthesis of Pyrrolo[2,1-a]isoquinoline (B1256269) Derivatives

The pyrrolo[2,1-a]isoquinoline core is a privileged scaffold found in numerous bioactive natural products, such as lamellarin alkaloids, which exhibit potent antitumor activity. clockss.orgnih.govrsc.org this compound salts are key precursors for the synthesis of these important derivatives. The most common method involves the in situ generation of an isoquinolinium ylide by deprotonating the corresponding this compound salt with a base. acs.org This ylide then acts as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as activated alkynes or olefins, to construct the pyrrole (B145914) ring fused to the isoquinoline system. clockss.orgacs.orgresearchgate.net

Different strategies have been developed to achieve this transformation. One approach involves the cyclization of 2-benzylisoquinolines in acetic anhydride, which produces pyrrolo[2,1-a]isoquinolines in excellent yields. clockss.org Another powerful method is the one-pot, three-component reaction of isoquinoline, a 2-bromoacetophenone (B140003) (which forms the ylide), and an acetylenic dipolarophile. researchgate.net These methods provide efficient access to a wide range of substituted pyrrolo[2,1-a]isoquinolines, which are crucial intermediates for the total synthesis of natural products and for creating libraries of new, potentially bioactive compounds. nih.govrsc.org

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

| N-cyanomethylisoquinolinium chloride, 2-arylidene-1,3-indanedione | Triethylamine (B128534), THF, room temp | Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] | Good | acs.org |

| 1-Chloro-2-phenacylisoquinolinium salt, active methylene (B1212753) compounds | Sodium hydride, THF, reflux | Functionalized Pyrrolo[2,1-a]isoquinolines | 50-53% | clockss.org |

| 2-Benzylisoquinolines with ester group | Acetic anhydride | Pyrrolo[2,1-a]isoquinolines | Excellent | clockss.org |

| Isoquinoline, 2-bromoacetophenones, acetylenic dipolarophiles | 1,2-Epoxypropane | Pyrrolo[2,1-a]isoquinoline derivatives | High | researchgate.net |

Intermediate in the Synthesis of Bioactive Molecules and Natural Product Analogues

The synthetic utility of this compound is perhaps best demonstrated by its role as a key intermediate in the total synthesis of numerous bioactive molecules and natural products. lookchem.com Its structural framework is embedded within the benzylisoquinoline alkaloids, a large and pharmacologically important class of plant-derived metabolites. nih.govresearchgate.net